REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[C:9](O)=[O:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.ClC(OCC(C)C)=O.C(OCC)(=O)C>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[CH2:9][OH:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of TEA
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with additional THF (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to approximately 50 mL
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
STIRRING
|
Details
|
The concentrated filtrate was then stirred at −20° C.
|
Type
|
ADDITION
|
Details
|
a solution of NaBH4 in H2O (20 mL) was dropwise added over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with 1.0 N HCl solution (100 mL)
|
Type
|
WASH
|
Details
|
wash (100 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C(CO)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.47 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |